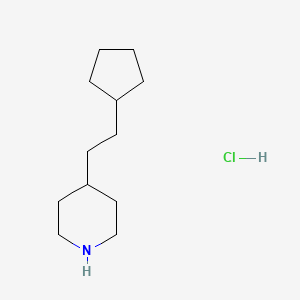
Chlorhydrate de 4-(2-cyclopentyléthyl)pipéridine
Vue d'ensemble
Description
“4-(2-Cyclopentylethyl)piperidine hydrochloride” is a chemical compound . It is a salt, as indicated by the “hydrochloride” in its name . The compound is used in laboratory chemicals and for the synthesis of substances .
Synthesis Analysis
While specific synthesis methods for “4-(2-Cyclopentylethyl)piperidine hydrochloride” were not found, general methods for the synthesis of piperidine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis . Another method involves the use of zinc/acetic acid for a simple, inexpensive, and mild reduction of N-acyl-2,3-dihydro-4-pyridones to various racemic or enantiopure 4-piperidones or indolizidinones .
Molecular Structure Analysis
The molecular formula of “4-(2-Cyclopentylethyl)piperidine hydrochloride” is C12H24ClN . The average mass is 217.779 Da and the monoisotopic mass is 217.159729 Da .
Applications De Recherche Scientifique
Synthèse de dérivés de pipéridine biologiquement actifs
Les dérivés de pipéridine sont cruciaux en chimie médicinale, car ils constituent l'épine dorsale de nombreux produits pharmaceutiques. Le composé Chlorhydrate de 4-(2-cyclopentyléthyl)pipéridine peut être utilisé pour synthétiser divers dérivés de pipéridine biologiquement actifs, y compris les pipéridines substituées, les spiropipéridines, les pipéridines condensées et les pipéridinones . Ces dérivés ont montré un potentiel dans le traitement d'un large éventail de maladies en raison de leurs propriétés pharmacologiques.
Développement d'agents anticancéreux
La recherche a indiqué que les dérivés de pipéridine peuvent agir comme des agents cliniques potentiels contre divers cancers, tels que le cancer du sein, de la prostate, du côlon, du poumon et de l'ovaire . This compound pourrait être utilisé pour développer de nouveaux médicaments anticancéreux qui fonctionnent seuls ou en combinaison avec des traitements existants pour inhiber la prolifération et la survie des cellules cancéreuses.
Safety and Hazards
Orientations Futures
Piperidine is an essential heterocyclic system and a pivotal cornerstone in the production of drugs. Piperidine byproducts showed several important pharmacophoric features and are being utilized in different therapeutic applications . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Mécanisme D'action
Piperidine Derivatives
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Targets of Action
The targets of piperidine derivatives can vary widely depending on the specific compound. For example, Pitolisant, a piperidine derivative, acts as an antagonist and inverse agonist at the histamine H3 receptor .
Mode of Action
The mode of action of piperidine derivatives also depends on the specific compound. In the case of Pitolisant, it enhances the activity of histaminergic neurons by blocking histamine autoreceptors . This increases the signaling of other neurotransmitters in the brain .
Biochemical Pathways
The biochemical pathways affected by piperidine derivatives can be diverse. For instance, Pitolisant affects the histaminergic neuron signaling pathway in the brain, which plays a role in maintaining wakefulness .
Pharmacokinetics
The pharmacokinetics of piperidine derivatives can vary. For example, Pitolisant has been found to have quick dissolution, linear pharmacokinetics, good bioavailability, and a rapid onset and offset of action .
Result of Action
The result of the action of piperidine derivatives can depend on the specific compound and its targets. For instance, Pitolisant has been found to reduce the Epworth Sleepiness Scale (ESS) score in patients with narcolepsy compared to placebo .
Action Environment
The action environment of piperidine derivatives can be influenced by various factors, including the specific compound, its targets, and the individual patient’s characteristics. For example, the efficacy of Pitolisant in treating narcolepsy has been found to be comparable to that of modafinil .
Propriétés
IUPAC Name |
4-(2-cyclopentylethyl)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N.ClH/c1-2-4-11(3-1)5-6-12-7-9-13-10-8-12;/h11-13H,1-10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPAPJIKQEFRJFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCC2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(1E)-prop-1-en-1-yl]piperidine hydrochloride](/img/structure/B1485195.png)
![3-[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B1485196.png)

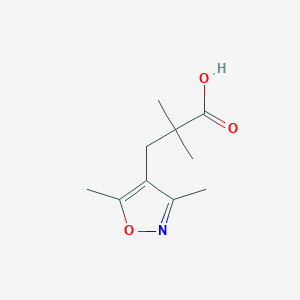
amine hydrochloride](/img/structure/B1485204.png)
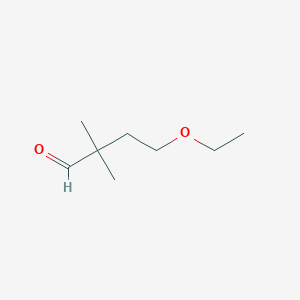
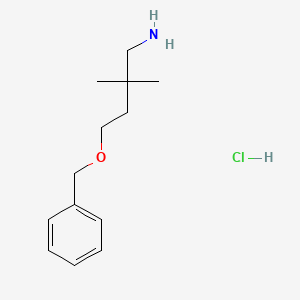
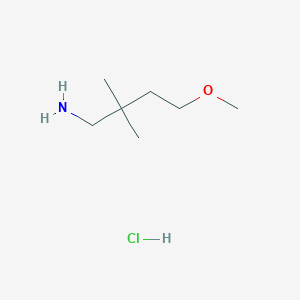
![[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]methanamine dihydrochloride](/img/structure/B1485209.png)
![1-[(3,3-dimethylcyclobutyl)methyl]-1H-pyrazol-4-amine](/img/structure/B1485210.png)
![3-{1-[(2E)-3-phenylprop-2-en-1-yl]-1H-pyrazol-4-yl}propan-1-amine](/img/structure/B1485213.png)
amine hydrochloride](/img/structure/B1485215.png)
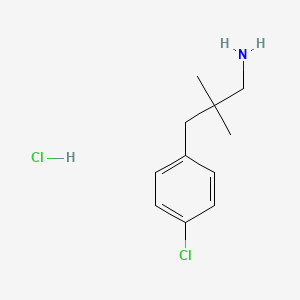
amine hydrochloride](/img/structure/B1485217.png)
